7-Bromo-1-methoxynaphthalene

Vue d'ensemble

Description

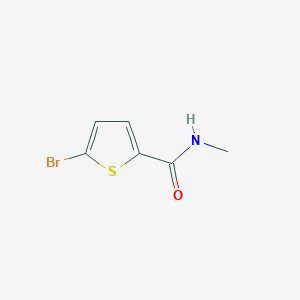

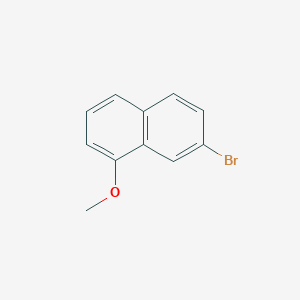

7-Bromo-1-methoxynaphthalene is a brominated methoxynaphthalene compound. While the provided papers do not directly discuss 7-Bromo-1-methoxynaphthalene, they do provide insights into similar compounds which can be used to infer some properties and potential applications of the compound . For instance, 2-bromo-6-methoxynaphthalene has been studied for its potential as an anti-cancer drug due to its stability and drug-like properties .

Synthesis Analysis

The synthesis of related compounds such as 2-allyl-3-bromo-1,4-dimethoxynaphthalene and 2-bromo-6-methoxynaphthalene has been achieved through various methods. For example, 2-allyl-3-bromo-1,4-dimethoxynaphthalene was synthesized from 1-methoxynaphthalene using Dakin's oxidation and Claisen rearrangement . Meanwhile, 2-bromo-6-methoxynaphthalene has been synthesized through methylation of 6-bromo-2-naphthol with different methylating agents, including environmentally benign ones like dimethyl carbonate . These methods provide a basis for the synthesis of 7-Bromo-1-methoxynaphthalene, which could potentially be synthesized through similar reactions.

Molecular Structure Analysis

The molecular structure of 2-bromo-6-methoxynaphthalene was analyzed using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) theory. The vibrational wavenumbers were scaled, and vibrational assignments were made using Potential Energy Distribution (PED). The stability of the molecule was indicated by an energy gap of 4.208 eV . Although the exact molecular structure of 7-Bromo-1-methoxynaphthalene is not discussed, similar computational methods could be applied to determine its structure and stability.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 7-Bromo-1-methoxynaphthalene. However, the synthesis and reactivity of similar brominated methoxynaphthalenes suggest that 7-Bromo-1-methoxynaphthalene could undergo reactions typical of brominated aromatic compounds, such as nucleophilic aromatic substitution or coupling reactions. The reactivity of such compounds can be influenced by the position of the bromine and methoxy groups on the naphthalene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1-methoxynaphthalene can be inferred from related compounds. For instance, the electronic properties, global parameters, and reactive sites of 2-bromo-6-methoxynaphthalene were determined using HOMO-LUMO energy values, Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations . These techniques could similarly be used to analyze the properties of 7-Bromo-1-methoxynaphthalene. Additionally, the compound's potential as a pharmaceutical product was suggested due to its drug-like properties and low toxicity .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Intermediates

7-Bromo-1-methoxynaphthalene is an important compound in synthetic chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. For instance, it serves as a key intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. The synthesis of related compounds, such as 2-Bromo-6-methoxynaphthalene, has been a subject of research due to its role in drug development. Xu and He (2010) discuss the practical synthesis of 2-Bromo-6-methoxynaphthalene, highlighting its importance in pharmaceutical synthesis and the need for environmentally benign methods in its production (Xu & He, 2010).

Analytical Chemistry

In analytical chemistry, derivatives of 7-Bromo-1-methoxynaphthalene are used as labeling reagents. For example, 2-Bromoacetyl-6-methoxynaphthalene has been utilized as a fluorescent labelling reagent in the high-performance liquid chromatographic analysis of bile acids, as detailed by Cavrini et al. (1993) (Cavrini et al., 1993). Such applications are critical for the accurate determination and analysis of compounds in pharmaceuticals and biological samples.

Potential in Cancer Treatment

A particularly intriguing application is in the field of cancer research. A study by Saji et al. (2021) explores the potential of 2-Bromo-6-methoxynaphthalene as an anti-cancer drug. Their research includes vibrational, electronic, and charge transfer studies, suggesting that the compound has properties conducive to pharmaceutical use, particularly in cancer treatment (Saji et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

7-bromo-1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPIORDWKIZDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619074 | |

| Record name | 7-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-methoxynaphthalene | |

CAS RN |

33295-53-3 | |

| Record name | 7-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)